molecular formula C12H15N3O3 B14195323 7-(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)-1,3-benzoxazol-2(3H)-one CAS No. 848154-39-2

7-(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B14195323
CAS No.: 848154-39-2
M. Wt: 249.27 g/mol
InChI Key: FDNXYWVJFKZRSC-UHFFFAOYSA-N
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Description

2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrrolidine ring, a phenyl group, and an isoindole-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenyl group. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidine derivatives . The isoindole-1,3-dione moiety can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can modify the phenyl group or the isoindole-1,3-dione moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce new functional groups to the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the isoindole-1,3-dione moiety can interact with proteins and enzymes, affecting their function and activity . These interactions can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethyl)-1H-isoindole-1,3(2H)-dione lies in its combination of the pyrrolidine ring, phenyl group, and isoindole-1,3-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

848154-39-2

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

7-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H15N3O3/c1-15(17)7-5-14(6-8-15)10-4-2-3-9-11(10)18-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16)

InChI Key

FDNXYWVJFKZRSC-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C2=CC=CC3=C2OC(=O)N3)[O-]

Origin of Product

United States

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